molecular formula C18H24F2N2O2 B14909728 Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B14909728
M. Wt: 338.4 g/mol
InChI Key: BDEGJBPDFOKOOH-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate is a sophisticated bifunctional piperidine derivative designed for advanced pharmaceutical research and medicinal chemistry. This compound serves as a key synthetic intermediate, particularly in the discovery and development of central nervous system (CNS) active compounds and other bioactive molecules. The 4,4-difluoropiperidine motif is a privileged scaffold in drug design, with its incorporation documented in patents for compounds targeting a range of neurological and psychiatric disorders . The benzyloxycarbonyl (Cbz) protecting group on the second piperidine ring provides a handle for further synthetic manipulation, allowing researchers to deprotect the amine under mild conditions for subsequent functionalization. This makes the reagent exceptionally valuable for constructing molecular libraries. Its primary research value lies in its application as a building block for the synthesis of potential protease inhibitors, receptor antagonists, and enzyme modulators. Researchers utilize this bipiperidine core to impart optimal physiochemical properties to candidate drugs, as the fluorine atoms can influence metabolic stability, membrane permeability, and conformational geometry. This product is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

benzyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-18(20)8-12-21(13-9-18)16-6-10-22(11-7-16)17(23)24-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEGJBPDFOKOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)(F)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by either inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate and related compounds:

Compound Substituents Molecular Formula CAS/ID Key Features Applications
This compound 4,4-difluoro on one piperidine ring C₁₈H₂₂F₂N₂O₂ Not explicitly provided Enhanced lipophilicity, metabolic stability due to fluorine atoms. Likely intermediate for pharmaceuticals or ion channel modulators.
Benzyl [4,4'-bipiperidine]-1-carboxylate No fluorine substituents C₁₈H₂₄N₂O₂ 109397-72-0 Lacks fluorination; simpler electronic profile. Intermediate in synthesis of Irinotecan derivatives .
1-Benzyl-4,4-difluoropiperidine Single piperidine ring, 4,4-difluoro C₁₂H₁₅F₂N 1185295-95-7 Monocyclic analog; used in medicinal chemistry for fluorinated scaffold design. Precursor for CNS-targeting agents .
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate 4-hydroxy substituent C₁₅H₂₆N₂O₃ 367500-88-7 Hydroxyl group improves solubility; tert-butyl enhances steric bulk. Building block for drug candidates requiring polar functional groups .
Irinotecan-related compounds (e.g., CPT-11) Bipiperidine-carboxylate linked to camptothecin C₃₃H₃₈N₄O₆·HCl·3H₂O 136572-09-3 Anticagent; inhibits topoisomerase I. Clinically used for colorectal cancer .

Key Comparisons:

Fluorination vs. Non-Fluorinated Analogs: The 4,4-difluoro substitution in the target compound likely increases its metabolic stability and membrane permeability compared to non-fluorinated analogs like benzyl [4,4'-bipiperidine]-1-carboxylate . Fluorine atoms reduce basicity and block metabolic oxidation sites, critical for improving drug half-life . In contrast, the hydroxylated analog (tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate) offers greater solubility but lower lipophilicity, favoring applications in aqueous environments .

Monocyclic vs. Bicyclic Fluorinated Derivatives: 1-Benzyl-4,4-difluoropiperidine (monocyclic) lacks the conformational flexibility of the bipiperidine scaffold, limiting its utility in multi-target drug design. However, its simpler structure facilitates synthetic accessibility .

Pharmaceutical Relevance: The bipiperidine-carboxylate moiety is critical in Irinotecan (CPT-11), where it serves as a solubilizing group for the camptothecin core. The target compound’s fluorinated version could theoretically enhance Irinotecan’s bioavailability or reduce toxicity .

Synthetic Utility: [1,4'-Bipiperidine]-1'-carbonyl chloride (used in synthesizing Irinotecan impurities) highlights the role of bipiperidine carboxylates as reactive intermediates. The target compound’s benzyl ester group can be deprotected to generate free amines for further functionalization .

Research Findings and Data

  • Synthetic Routes: While direct synthesis data for the target compound are absent, analogous compounds (e.g., Irinotecan derivatives) are synthesized via coupling reactions between bipiperidine carbonyl chlorides and hydroxylated precursors in dichloromethane or chloroform, using bases like triethylamine .
  • The 4,4-difluoro substitution may enhance binding affinity to hydrophobic channel pockets .
  • Safety Profile: Related compounds like benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological data, emphasizing the need for rigorous safety evaluation of fluorinated analogs .

Biological Activity

Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bipiperidine core with difluoromethyl substitutions that enhance its pharmacological properties. The fluorine atoms are known to influence the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activity .

The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and cellular pathways:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Studies have demonstrated that derivatives of bipiperidine compounds exhibit significant inhibitory activity against PARP enzymes, which play a crucial role in DNA repair mechanisms. For instance, a related compound showed over 80% inhibition at 1 µM concentration, indicating strong potential as an anticancer agent .
  • Antimicrobial Activity : Research on structurally similar compounds has highlighted their effectiveness against fungal strains such as Candida. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL for certain derivatives, suggesting that modifications in the bipiperidine structure can lead to enhanced antifungal properties .

Table 1: Biological Activity Overview

Activity Target Efficacy (IC50/MIC) Reference
PARP InhibitionPARP1156 nM
Antifungal ActivityC. albicans0.003 µg/mL
Antiparasitic EffectsT. cruzi0.033 μg/mL
Cytotoxicity in Cancer CellsBreast tumor linesLow nanomolar concentrations

Case Studies

  • PARP Inhibition Study : A novel series of bipiperidine derivatives were tested for their ability to inhibit PARP enzymes. The lead compound exhibited an IC50 value of 156 nM against PARP1, showcasing a promising profile compared to existing therapies like Olaparib .
  • Antifungal Efficacy : In vivo studies demonstrated that certain analogs of benzyl bipiperidine compounds significantly improved survival rates in mice infected with C. albicans when administered at doses of 50 mg/kg. The compound exhibited not only potent antifungal activity but also favorable safety profiles .
  • Antiparasitic Activity : Compounds similar to this compound were evaluated for their antiparasitic effects against T. cruzi and T. brucei rhodesiense. The results indicated effective reductions in parasitic load at low dosages, highlighting the therapeutic potential in treating parasitic infections .

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